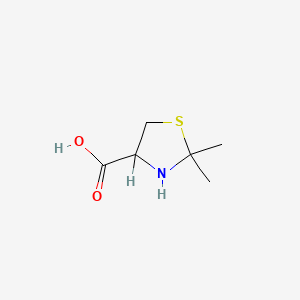

2,2-Dimethylthiazolidine-4-carboxylic acid

Übersicht

Beschreibung

2,2-Dimethylthiazolidine-4-Carboxylic Acid is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

Wirkmechanismus

Target of Action

2,2-Dimethylthiazolidine-4-carboxylic acid is a small molecule that belongs to the class of organic compounds known as L-alpha-amino acids .

Mode of Action

It’s known that thiazolidines undergo ring-chain tautomerism . This process involves the breaking and forming of C-S or C-N bonds, leading to the formation of iminium or sulfonium intermediates .

Biochemical Pathways

Thiazolidines have been shown to convert to corresponding aldehydes and aminothiols (cysteine derivatives) under acidic or basic conditions .

Biologische Aktivität

2,2-Dimethylthiazolidine-4-carboxylic acid (2,2-DMTC) is a chiral compound with significant biological relevance, particularly due to its structural similarity to amino acids. This compound is recognized for its potential applications in medicinal chemistry and biochemistry, primarily attributed to its antioxidant properties and metabolic roles.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂S

- Molecular Weight : Approximately 161.22 g/mol

- Structure : The compound features a thiazolidine ring with two methyl groups at the 2-position and a carboxylic acid group at the 4-position.

Antioxidant Properties

Research indicates that 2,2-DMTC exhibits antioxidant properties , which may play a crucial role in cellular defense mechanisms against oxidative stress. This activity is particularly important in protecting cells from damage caused by reactive oxygen species (ROS) .

Role in Cysteine Metabolism

2,2-DMTC is involved in cysteine metabolism , which is essential for protein synthesis and various cellular functions. It acts as a substrate for enzymes that facilitate the conversion of cysteine into other biologically active compounds .

Interaction with Biological Targets

Studies have shown that 2,2-DMTC interacts with various biological targets, influencing metabolic pathways and potentially modulating cellular responses. Its structural characteristics allow it to mimic amino acids, thereby participating in biochemical reactions typically associated with these essential building blocks of proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Cysteine | Contains a thiol group | Directly involved in protein synthesis |

| L-Penicillamine | Thiol group with greater steric hindrance | Less susceptible to oxidation than cysteine |

| 2-Methylthiazolidine-4-carboxylic acid | Similar thiazolidine structure | Different substitution pattern at C-2 |

| 3-Thiazolidine-4-carboxylic acid | Thiazolidine core with different substituents | Varies by position of substituents |

The unique substitution pattern at the C-2 position of 2,2-DMTC significantly influences its biological activity and chemical reactivity compared to other thiazolidines .

Synthesis and Applications

The synthesis of 2,2-DMTC typically involves reactions between L-cysteine and carbonyl compounds such as aldehydes or ketones. This process leads to the formation of thiazolidine derivatives through nucleophilic attack by the sulfur atom of cysteine . Various methods have been explored for synthesizing this compound, including:

- Nucleophilic Substitution : Utilizing nucleophiles to form cyclic structures.

- Rearrangement Reactions : Under acidic conditions, the thiazolidine ring can undergo rearrangements producing various intermediates.

Research Studies

- A study on the electrochemical oxidation of thiazolidine derivatives highlighted the potential for chirality memory in their reactions, indicating that structural modifications can lead to significant changes in biological activity .

- Another investigation focused on how formaldehyde interacts with amino acids, revealing that compounds like 2,2-DMTC could facilitate cyclization reactions under specific conditions, thus influencing metabolic processes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H11NO2S

- Molecular Weight : 161.22 g/mol

- IUPAC Name : 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

DMTA is characterized by its thiazolidine ring structure, which contributes to its reactivity and biological properties. The compound is functionally related to alpha-amino acids, making it a valuable building block in organic synthesis.

Biological Activities

DMTA exhibits several biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Research indicates that DMTA can act as an antioxidant, potentially protecting cells from oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage.

- Antimicrobial Activity : Studies have shown that DMTA possesses antimicrobial properties, making it useful in the development of new antibiotics or preservatives .

- Neuroprotective Effects : Preliminary findings suggest that DMTA may have neuroprotective effects, offering potential in treating neurodegenerative disorders .

Therapeutic Applications

DMTA's unique chemical structure allows it to interact with various biological targets. Some notable applications include:

- Siderophore Mimics : The structural motif of thiazolidines is present in many siderophores, which are critical for bacterial iron acquisition. DMTA can be modified to create analogs that may inhibit bacterial growth by disrupting iron uptake .

- Drug Development : The compound's ability to form chiral centers makes it an attractive candidate for drug design, particularly for creating enantiomerically pure pharmaceuticals.

Case Study 1: Antioxidant Activity

A study demonstrated that DMTA significantly reduced reactive oxygen species (ROS) levels in cellular models. This finding supports its potential use as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that DMTA exhibited significant inhibitory effects against several pathogenic bacteria, suggesting its potential as a natural preservative or antibiotic alternative.

Case Study 3: Neuroprotection

Research on animal models indicated that DMTA administration improved cognitive function and reduced neuronal damage in models of Alzheimer's disease, highlighting its potential for neuroprotective therapies.

Analyse Chemischer Reaktionen

Ring-Opening and Rearrangement

The thiazolidine ring exhibits pH-dependent stability:

-

Acidic Conditions :

Stable in strong acids (e.g., 8M HCl), with no decomposition observed over days . -

Basic Conditions :

Rapid ring-opening occurs in 1M NaOH, regenerating L-cysteine and acetone . -

Rearrangement Pathways :

Under trifluoroacetic acid (TFA), 2,2-disubstituted thiazolidines undergo ring-opening to form bicyclic γ-lactam-oxathiane systems via cationic intermediates .

a) Amine Protection

The secondary amine undergoes protection with Fmoc or Boc groups for peptide synthesis:

-

Boc Protection :

Reacted with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with DIEA, yielding Boc-DMTCA (40% yield after chromatography) . -

Fmoc Protection :

Used to create (4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid for solid-phase peptide synthesis.

b) Carboxylic Acid Activation

The carboxyl group participates in esterification or amide bond formation. For example, coupling with HA (hyaluronic acid) via EDCI/HOBt activates the acid for bioconjugation .

Stability and Decomposition

| Condition | Behavior | Reference |

|---|---|---|

| Strong Acid (8M HCl) | Stable (no decomposition) | |

| Strong Base (1M NaOH) | Rapid ring-opening | |

| Aqueous Solution (pH 7.4) | Equilibrium with open-chain form |

Salt Formation

DMTCA forms hydrochloride salts (e.g., 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride) through reaction with HCl, enhancing solubility for pharmaceutical applications .

Mechanistic Insights

-

Ring Formation Mechanism :

Proposed to occur via nucleophilic attack by cysteine’s sulfur on acetone’s carbonyl carbon, forming a sulfonium intermediate, followed by cyclization . -

Rearrangement Pathways :

DFT calculations suggest that 2,2-disubstitution stabilizes cationic intermediates, directing nucleophilic substitution to form bicyclic products .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962601 | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-20-5, 38984-68-8 | |

| Record name | 2,2-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.